2-Methoxy-4-(3-trifluoromethyl-piperidin-1-yl)aniline
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Overview
Description
2-Methoxy-4-(3-trifluoromethyl-piperidin-1-yl)aniline is an organic compound with the molecular formula C13H17F3N2O It is characterized by the presence of a methoxy group, a trifluoromethyl group, and a piperidine ring attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-(3-trifluoromethyl-piperidin-1-yl)aniline typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of reactions starting from simple amines and aldehydes, followed by cyclization.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Coupling with Aniline: The final step involves coupling the piperidine derivative with 2-methoxyaniline using a suitable coupling agent like palladium catalysts in a Suzuki-Miyaura coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aniline core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine under acidic conditions.
Major Products:
Oxidation: Formation of methoxy-substituted aldehydes or acids.
Reduction: Conversion to corresponding amines.
Substitution: Halogenated aniline derivatives.
Scientific Research Applications
2-Methoxy-4-(3-trifluoromethyl-piperidin-1-yl)aniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound’s unique structure makes it suitable for the development of novel polymers and materials with specific electronic properties.
Biological Research: It serves as a probe in studying the interactions of trifluoromethyl-containing compounds with biological systems.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(3-trifluoromethyl-piperidin-1-yl)aniline involves its interaction with specific molecular targets:
Molecular Targets: It may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Pathways Involved: The compound can modulate signaling pathways by binding to receptors or inhibiting enzyme activity, leading to altered cellular responses.
Comparison with Similar Compounds
- 2-Methoxy-4-(4-trifluoromethyl-piperidin-1-yl)aniline
- 2-Methoxy-4-(4-methylpiperazin-1-yl)piperidin-1-yl-aniline
Comparison:
- Uniqueness: The presence of the trifluoromethyl group in 2-Methoxy-4-(3-trifluoromethyl-piperidin-1-yl)aniline imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs.
- Applications: While similar compounds may also be used in medicinal chemistry, the specific substitution pattern in this compound offers distinct advantages in terms of binding affinity and selectivity for certain biological targets .
Properties
Molecular Formula |
C13H17F3N2O |
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Molecular Weight |
274.28 g/mol |
IUPAC Name |
2-methoxy-4-[3-(trifluoromethyl)piperidin-1-yl]aniline |
InChI |
InChI=1S/C13H17F3N2O/c1-19-12-7-10(4-5-11(12)17)18-6-2-3-9(8-18)13(14,15)16/h4-5,7,9H,2-3,6,8,17H2,1H3 |
InChI Key |
XWGVLBDFDVABDF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCCC(C2)C(F)(F)F)N |
Origin of Product |
United States |
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